molecular formula C16H13N5O B2613562 2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide CAS No. 1226428-94-9

2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide

Cat. No. B2613562
CAS RN: 1226428-94-9
M. Wt: 291.314
InChI Key: DQLIRLOKLXIFCP-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide” is a complex organic molecule that contains two heterocyclic rings: a benzimidazole and an indazole ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The benzimidazole and indazole rings in the compound are aromatic heterocycles, which means they have a cyclic structure with alternating single and double bonds, and contain at least one atom that is not carbon (in this case, nitrogen). These structures are often planar and exhibit resonance, which can contribute to the stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzimidazole and indazole rings are known to participate in various chemical reactions. They can act as a base, forming salts with acids, or undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position and nature of any substituents on the benzimidazole and indazole rings. Generally, these types of compounds are solid at room temperature and have relatively high melting points due to the strong intermolecular forces between the planar ring structures .

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives. Turan-Zitouni et al. (2007) synthesized derivatives of 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide and found significant antimicrobial activity against a range of bacterial and fungal strains, demonstrating the potential of these compounds in antimicrobial therapy (Turan-Zitouni et al., 2007).

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been explored. Nofal et al. (2014) reported on the synthesis of benzimidazole–thiazole derivatives and their evaluation as anticancer agents, with some derivatives showing promising activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014). This highlights the versatility of benzimidazole derivatives in the development of new anticancer therapies.

Antioxidant Activity

Basta et al. (2017) explored the antioxidant properties of some benzimidazole derivatives for local base oil, revealing that these compounds could serve as effective antioxidants, showcasing the potential for these derivatives in industrial applications (Basta et al., 2017).

Insecticidal Activity

The use of benzimidazole derivatives as insecticides has also been researched. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against Spodoptera littoralis, offering insights into the development of new, effective insecticides (Fadda et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Benzimidazole and indazole derivatives have been found to have a wide range of biological activities, including antitumor , antiviral, and antibacterial effects .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities. This could include in vitro and in vivo testing to determine its effects on various biological targets, as well as optimization of its structure to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(9-21-10-17-13-3-1-2-4-15(13)21)19-12-6-5-11-8-18-20-14(11)7-12/h1-8,10H,9H2,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLIRLOKLXIFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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